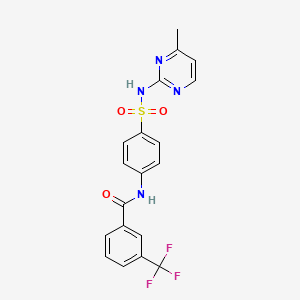

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

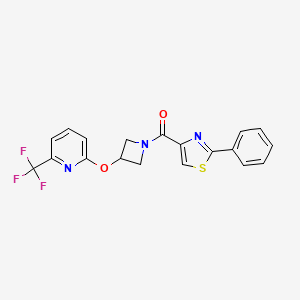

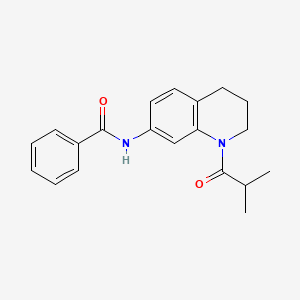

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N4O3S and its molecular weight is 436.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Insecticide Synthesis

The subject compound has been utilized in the synthesis of novel insecticides, such as flubendiamide, which exhibits strong activity against lepidopterous pests, including resistant strains. Its unique structure incorporates novel substituents, making it highly effective and safe for non-target organisms, thereby offering potential as a key agent in integrated pest management programs (Tohnishi et al., 2005).

Antimicrobial and Anti-cancer Agents

The compound has been used in the synthesis of substituted benzamide/benzene sulfonamides, which exhibit anti-inflammatory and anti-cancer properties. These novel compounds were synthesized with varying yields, highlighting the compound's versatility in contributing to potential therapeutic agents (Gangapuram & Redda, 2009).

Antibacterial and Antifungal Activities

Substituted benzamide derivatives synthesized from reactions involving the subject compound have shown significant antibacterial and antifungal activities, comparing favorably with standard drugs like Streptomycin and Amphotericin-B. This indicates its potential in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).

Heterocyclic Synthesis

The subject compound serves as a precursor in the synthesis of diverse heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds have varied applications in pharmaceuticals, demonstrating the compound's utility in synthesizing structurally diverse molecules (Fadda et al., 2012).

Histone Deacetylase Inhibitor

In cancer research, derivatives of the subject compound have been explored as histone deacetylase inhibitors, offering a new avenue for cancer treatment. The compound MGCD0103, derived from similar structures, shows promise as an anticancer drug due to its selective inhibition of HDACs and significant antitumor activity in vivo (Zhou et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the result of the inhibition of tyrosine kinases. This inhibition disrupts signal transduction cascades, potentially leading to effects such as slowed cell growth, induced cell differentiation, altered cell metabolism, or triggered apoptosis .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

: Source

Properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3S/c1-12-9-10-23-18(24-12)26-30(28,29)16-7-5-15(6-8-16)25-17(27)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKGSIAOXMUVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)

![(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2914036.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea](/img/structure/B2914038.png)

![4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate](/img/structure/B2914040.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2914046.png)